An In-depth Technical Guide to 1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid
An In-depth Technical Guide to 1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document elucidates the molecule's fundamental chemical properties, including its molecular formula and weight. It further details a robust synthetic protocol, explains the rationale behind the experimental choices, and outlines validated analytical methodologies for characterization and quality control. Finally, the guide explores the compound's significance as a versatile scaffold, discussing its potential applications in the development of novel therapeutic agents, supported by insights from relevant scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chemical entity.
Compound Identification and Core Properties
1-(4-Methylbenzoyl)piperidine-4-carboxylic acid, also known as 1-(p-toluoyl)piperidine-4-carboxylic acid, is a derivative of piperidine, a saturated heterocycle that is a ubiquitous scaffold in pharmaceuticals. The structure features a 4-methylbenzoyl (p-toluoyl) group attached to the piperidine nitrogen and a carboxylic acid moiety at the 4-position. This combination of an aromatic amide and a carboxylic acid imparts a unique set of physicochemical properties, making it a valuable intermediate for chemical synthesis.[1]
The core quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | Calculated |
| Molecular Weight | 247.29 g/mol | [1] |
| IUPAC Name | 1-(4-methylbenzoyl)piperidine-4-carboxylic acid | |
| CAS Number | 255268-52-7 | |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | |
| InChI Key | SBPJNWPEVOKZSU-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid is most effectively achieved via N-acylation of piperidine-4-carboxylic acid. The Schotten-Baumann reaction is a classic and reliable method for this transformation, offering high yields and straightforward purification.
Synthetic Workflow Diagram
The logical flow of the synthesis, from starting materials to the final product, is illustrated below.
Caption: Synthetic workflow for 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-acylation of similar piperidine derivatives.[2]
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Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF).
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Causality Explanation: Piperidine-4-carboxylic acid is the nucleophile. Triethylamine is a non-nucleophilic organic base used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Anhydrous THF is used as the solvent because it is aprotic and will not compete in the reaction with the acyl chloride.
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Reaction Initiation: Cool the flask to 0°C in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous THF dropwise to the stirred mixture.
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Causality Explanation: The reaction is exothermic; cooling to 0°C helps control the reaction rate and prevents potential side reactions. Slow, dropwise addition of the electrophile (4-methylbenzoyl chloride) ensures the reaction remains controlled.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
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Workup and Acidification: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 by adding 1 M HCl.
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Causality Explanation: Acidification serves two purposes: it protonates the carboxylate salt of the product, rendering it less water-soluble for extraction, and it converts any excess triethylamine into its water-soluble hydrochloride salt, facilitating its removal.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude solid by recrystallization or flash column chromatography to afford the final product as a white solid.[2]
Analytical Characterization
To ensure the identity, purity, and quality of 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is critical for routine analysis and quality control.[3]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar, non-volatile organic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic modifier ensures the carboxylic acid group is fully protonated, leading to sharp, symmetrical peaks and reproducible retention times. |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 8 minutes | A gradient elution is effective for separating the product from potential impurities with different polarities.[4] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzoyl moiety contains a strong chromophore that absorbs well at this wavelength. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures consistent and reproducible retention times.[3] |
Spectroscopic Data
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¹H NMR: Expected proton signals would include aromatic protons from the 4-methylbenzoyl group (typically two doublets in the 7.2-7.5 ppm range), protons on the piperidine ring (complex multiplets in the 1.5-4.0 ppm range), the methyl group singlet (around 2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Expected carbon signals would include those for the carbonyl carbons (amide and carboxylic acid, >165 ppm), aromatic carbons (125-145 ppm), piperidine ring carbons (25-50 ppm), and the methyl carbon (around 21 ppm).[2]
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Mass Spectrometry (HRMS-ESI): The expected exact mass for the [M-H]⁻ ion would be calculated as 246.1136.[2]
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in defined three-dimensional space.[1] 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid serves as a versatile starting material for creating more complex molecules with potential therapeutic value.[5]
Role as a Chemical Scaffold
The molecule contains two key functional handles for further chemical modification:
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The Carboxylic Acid: Can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).
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The Aromatic Ring: The methyl group can be a site for further functionalization, or the ring itself can be modified to alter electronic and steric properties.
This dual functionality allows for the systematic development of compound libraries targeting a wide range of biological targets.
Logical Framework for Drug Discovery Application
The diagram below outlines how this core molecule can be utilized in a typical drug discovery program.
Caption: Logical flow from core scaffold to potential therapeutic applications.
Potential as an Enzyme Inhibitor
Structurally related molecules have shown promise as potent enzyme inhibitors. For instance, derivatives of 1-benzoylpiperidine have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis.[4] Similarly, related sulfonamide derivatives of piperidine-4-carboxamides are effective inhibitors of human carbonic anhydrases, which are implicated in several cancers.[6] The 1-(4-methylbenzoyl)piperidine-4-carboxylic acid core provides a validated starting point for synthesizing novel analogs to probe these and other enzyme active sites.
Conclusion
1-(4-Methylbenzoyl)piperidine-4-carboxylic acid is a chemical compound of significant value to the scientific research community. Its well-defined structure, accessible synthesis, and versatile functional groups make it an ideal intermediate for constructing diverse chemical libraries. The robust analytical methods available for its characterization ensure high-quality material for downstream applications. As research continues to uncover the therapeutic potential of piperidine-based molecules, the importance of foundational building blocks like this one will only continue to grow, paving the way for the discovery of next-generation pharmaceuticals.
References
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- 1-Benzoyl-4-methylpiperidine-4-carboxylic acid. Benchchem.
- 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7. ChemicalBook.
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7 [chemicalbook.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
